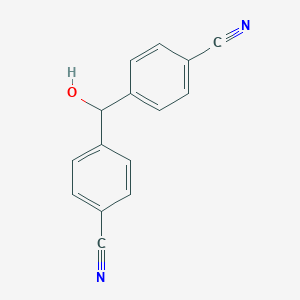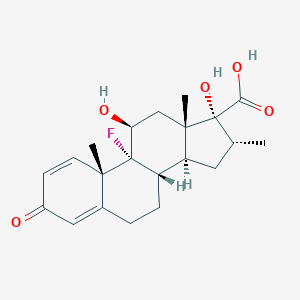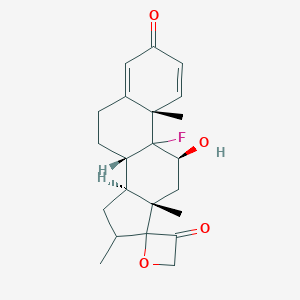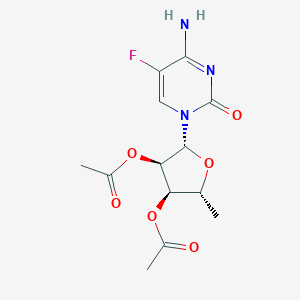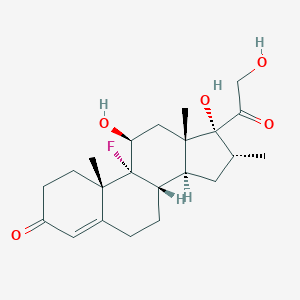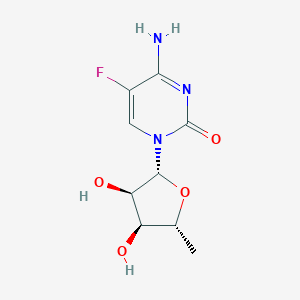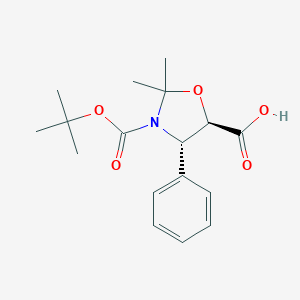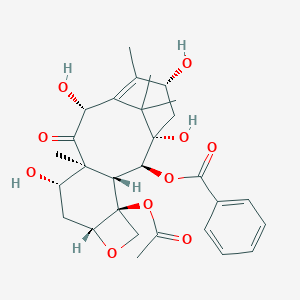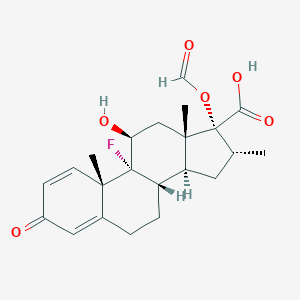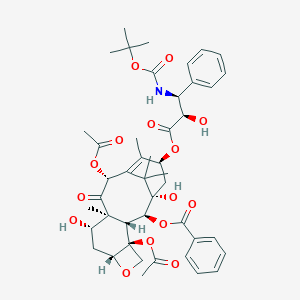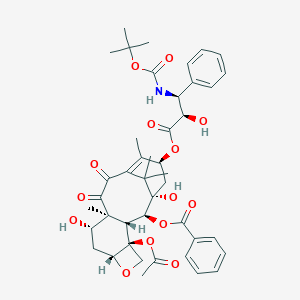
alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(TRIFLUOROMETHYL)PHENETHYLAMINE involves several raw materials including 3-(Trifluoromethyl)benzoic acid, Ammonium hydroxide, Sodium sulfate, Nickel, Tetrahydrofuran, Ethyl acetate, Lithium Aluminum Hydride, Sodium bicarbonate, Dichloromethane, Phosphorus tribromide, POTASSIUM CYANIDE, 3-Trifluoromethylbenzylcyanide, -METHYL-2-TRIFLUOROMETHYLBENZYL BROMIDE, 3-Chloromethyl-benzotrifluoride, 3-(Trifluoromethyl)benzonitrile, 3-(Trifluoromethyl)benzaldehyde .Molecular Structure Analysis
The molecular formula of this compound is C13H18F3N . The molecular weight is 245.2839296 . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
The compound has a boiling point of 77°C and a density of 1.186 . Its refractive index is between 1.4635-1.4655 . The flash point is 81℃ . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . The compound is a liquid and its color ranges from colorless to pale yellow . It is sensitive to light .Applications De Recherche Scientifique
Synthesis and Functionalization of Amines
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine is related to N-methyl- and N-alkylamines, which are crucial in academic research and industrial production. The development of methods for synthesizing and functionalizing amines using metal-based catalysts has significant scientific interest. Such methods are applied in the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules (Senthamarai et al., 2018).
Peptide Synthesis
The compound's structural similarity to N(alpha)-Methylamino acids, which are recognized for their therapeutic profiles, highlights its potential in peptide synthesis. Efficient and practical preparation methods for N(alpha)-methylamino acids compatible with solid-phase peptide synthesis have been developed. This process is vital for the rapid synthesis of N-methyl peptides, a growing area of therapeutic interest (Biron & Kessler, 2005).
Metabolic and Neurodegenerative Disease Studies
Compounds structurally related to alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine have been used in studies of diabetes and neurodegenerative diseases. Methylglyoxal, an alpha-oxoaldehyde, modifies amino acids in proteins to form advanced glycation end-products, impacting diabetes and neurodegenerative disease progression (Nemet et al., 2006).
Alkyne Hydroamination
Research on alpha-aminodiphenylmethane demonstrates its use as an ammonia equivalent in the hydroamination of alkynes. This process is instrumental in creating primary amines, a category to which alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine belongs (Haak et al., 2000).
Organic Synthesis and Catalysis
Studies on the catalysis of reactions involving amino acids and amines, such as those structurally related to alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine, have advanced the understanding of organic synthesis mechanisms. This includes general-acid catalysis of alpha-effect nucleophiles and phosphate triesters (Kirby et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHMQPCNHSOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967231 | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine | |
CAS RN |
52777-74-9 | |
| Record name | Phenethylamine, alpha-methyl-N-propyl-m-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052777749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



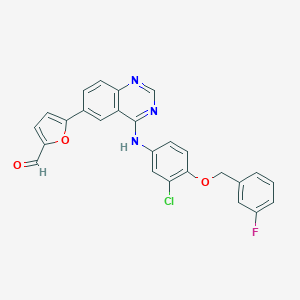
![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)
